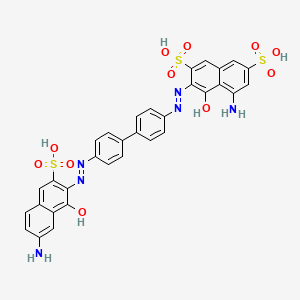
Direct Black BH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Direct Black BH is a synthetic dye belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. These dyes are widely used for their vibrant colors and ability to bind to various substrates, including textiles, paper, and leather. This compound is particularly known for its excellent dyeing properties on cotton fabrics.
Preparation Methods
The synthesis of Direct Black BH involves several key steps, including diazotization, coupling reactions, and reduction
Primary Diazotization Reaction:
p-Nitroaniline is diazotized by adding hydrochloric acid and sodium nitrite at low temperatures (around 10°C). This reaction forms a diazonium salt.Primary Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component to form an azo compound.
Reduction and Plate Filtration: The azo compound undergoes reduction, followed by filtration to remove impurities.
Secondary Diazotization and Coupling Reactions: The process is repeated to introduce additional azo groups, enhancing the dye’s properties.
Drying and Packaging: The final product is dried, crushed, and packaged for industrial use.
Chemical Reactions Analysis
Direct Black BH undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and reducing agents like sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Direct Black BH has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical processes and as a pH indicator.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Mechanism of Action
The mechanism of action of Direct Black BH involves its ability to bind to substrates through various interactions, including hydrogen bonding, van der Waals forces, and ionic interactions. The dye molecules align themselves along the fibers of the substrate, allowing for strong and stable coloration. The molecular targets and pathways involved depend on the specific application and substrate being dyed .
Comparison with Similar Compounds
Direct Black BH can be compared with other similar azo dyes, such as Direct Black 22 and Direct Black 19. These dyes share similar structures and dyeing properties but may differ in terms of their specific applications and performance characteristics. This compound is unique in its ability to provide deep, rich black coloration with excellent fastness properties .
Similar Compounds
- Direct Black 22
- Direct Black 19
- Direct Blue 1
- Direct Orange 25
These compounds are also used in various dyeing applications and share similar chemical structures with this compound .
Properties
CAS No. |
25180-19-2 |
|---|---|
Molecular Formula |
C32H24N6O11S3 |
Molecular Weight |
764.8 g/mol |
IUPAC Name |
5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C32H24N6O11S3/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49) |
InChI Key |
JDKKCKKFTIMFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




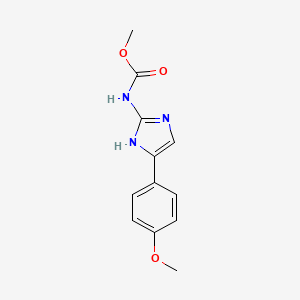


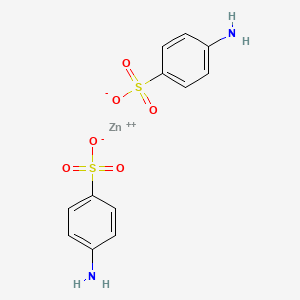
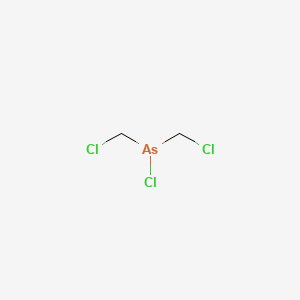
![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)
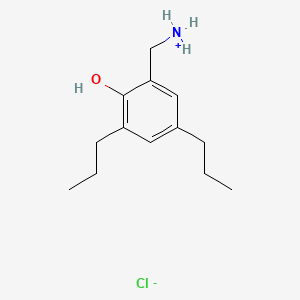

![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
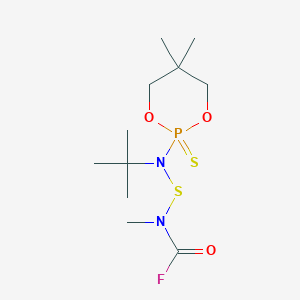
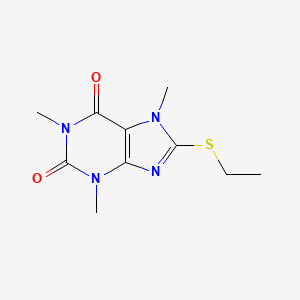
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)
